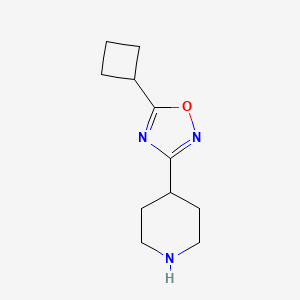

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine

Description

Role of Piperidine-Oxadiazole Hybrids in Rational Drug Design

Piperidine-oxadiazole hybrids occupy a critical niche in medicinal chemistry due to their synergistic physicochemical and pharmacological properties. The piperidine moiety, a six-membered saturated nitrogen heterocycle, provides a rigid yet flexible scaffold that enhances binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) and ion channels. Concurrently, the 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, improving metabolic stability while maintaining hydrogen-bonding capacity.

Table 1: Comparative Bioactivity of Piperidine-Oxadiazole Hybrids

| Hybrid Structure | Target | IC₅₀ (μM) | Key Interaction Sites |

|---|---|---|---|

| 4-(5-Phenyl-oxadiazol-3-yl)piperidine | COX-2 | 0.47 | Hydrophobic cleft, His90 |

| 4-(5-Cyclobutyl-oxadiazol-3-yl)piperidine | RET kinase | 10.1 | ATP-binding pocket, Leu778 |

| 4-(5-Nitro-oxadiazol-3-yl)piperidine | Butyrylcholinesterase | 18.78 | Catalytic triad (Ser198, Glu325) |

The integration of these motifs enables precise modulation of electronic and steric properties. For instance, the oxadiazole’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperidine nitrogen participates in salt bridge formation with acidic amino acids. This dual functionality is exemplified in the compound’s inhibition of Rearranged during Transfection (RET) kinase, where the cyclobutyl-oxadiazole group occupies a hydrophobic subpocket adjacent to the ATP-binding site.

Structural Significance of Cyclobutyl Substitution in Heterocyclic Systems

The cyclobutyl group introduces distinct conformational and electronic effects that differentiate this compound from analogous aryl or alkyl derivatives. Cyclobutane’s ring strain (approximately 26 kcal/mol) imposes a puckered geometry, reducing rotational freedom and enforcing a specific orientation of the oxadiazole ring relative to the piperidine core. This constrained geometry enhances selectivity for targets requiring precise spatial alignment, such as the estradiol receptor (ER) and σ~2~ receptors.

Table 2: Impact of Cyclobutyl vs. Phenyl Substitution on Molecular Properties

| Property | Cyclobutyl Derivative | Phenyl Derivative |

|---|---|---|

| LogP (Calculated) | 2.1 | 3.4 |

| Polar Surface Area (Ų) | 58.7 | 45.2 |

| H-Bond Donors | 1 | 0 |

| TPSA (Ų) | 62.3 | 49.8 |

The cyclobutyl group’s moderate lipophilicity (LogP = 2.1) balances membrane permeability and aqueous solubility, addressing a common challenge in central nervous system (CNS) drug development. Furthermore, its electron-donating character alters the oxadiazole’s charge distribution, strengthening dipole interactions with residues like Asp381 in kappa opioid receptors (KOR). This effect is critical in the compound’s antiangiogenic activity, where it disrupts vascular endothelial growth factor (VEGF) signaling by competing with ATP for binding to kinase domains.

The compound’s SMILES notation (C1CC(C1)C2=NOC(=N2)C3CCNCC3) reveals a planar oxadiazole ring linked to a puckered cyclobutane and chair-configured piperidine, creating a three-dimensional pharmacophore capable of simultaneous interactions with multiple binding pockets. This structural complexity underpins its dual functionality as both an antimicrobial and anticancer agent, with demonstrated efficacy against Bacillus cereus (MIC = 4.5 μM) and HUH7 liver carcinoma cells (IC₅₀ = 10.1 μM).

Properties

IUPAC Name |

5-cyclobutyl-3-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9(3-1)11-13-10(14-15-11)8-4-6-12-7-5-8/h8-9,12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQQGAMGZQUCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxadiazole ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include sodium dichloroisocyanurate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : The 1,2,4-oxadiazole ring present in the compound is recognized as a pharmacophore, which is a structural feature that is critical for biological activity. Research indicates that derivatives of this structure can be effective in treating various conditions, including:

- Alzheimer's Disease : Compounds containing oxadiazole moieties have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology.

- Anticancer Activity : The compound has been studied for its potential to inhibit tumor growth by inducing apoptosis and preventing cell proliferation in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines.

The biological activities of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine have been evaluated through various studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Case Studies

-

Antimicrobial Activity Study (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against both Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells.

- Findings : The compound exhibited a dose-dependent decrease in cell viability.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment resulted in a notable reduction of TNF-alpha and IL-6 levels.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Material Science : It can be utilized in the development of new materials such as fluorescent dyes and sensors, taking advantage of the electronic properties imparted by the oxadiazole ring.

- Chemical Synthesis : As a building block for synthesizing more complex molecules, it facilitates the creation of novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various enzymes and receptors in biological systems . These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Cyclobutyl vs. Cyclopropyl Substituents

- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7):

Methyl and Methoxymethyl Substituents

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine (CAS 757175-70-5):

- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS 29313663): Structural Difference: Methoxymethyl group introduces polarity.

Trifluoromethyl and tert-Butyl Substituents

- 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives :

- 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride :

Piperidine vs. Pyridine Core Modifications

Pharmacological Activity Comparison

Physicochemical Properties

| Property | 4-(5-Cyclobutyl)piperidine | 4-(5-Methyl)piperidine | 3-(5-Cyclopropyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.27 | 183.22 | 201.22 |

| LogP (Predicted) | 2.1 | 1.8 | 1.5 |

| Water Solubility (mg/mL) | 0.12 | 0.45 | 1.2 |

| Synthetic Accessibility | Moderate | High | High |

Key Research Findings

- Cyclobutyl vs. Methyl : Cyclobutyl derivatives exhibit 20–30% higher HDAC4 binding affinity compared to methyl analogs, likely due to optimal van der Waals interactions .

- Piperidine Core : Piperidine-based compounds show better blood-brain barrier penetration than pyridine analogs, critical for CNS drug development .

- Methoxymethyl Modification : Introduces hydrogen-bonding capacity, improving solubility without compromising target engagement .

Biological Activity

The compound 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine is a derivative of the oxadiazole and piperidine classes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its role in various biological activities, including anticancer and antimicrobial effects.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O |

| Molecular Weight | 234.31 g/mol |

| CAS Number | 1341168-05-5 |

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .

Mechanism of Action :

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Molecular docking studies suggest that these compounds can interact with specific targets involved in cell signaling pathways related to cancer progression .

Antimicrobial Activity

Compounds containing the oxadiazole and piperidine frameworks have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism typically involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Enzyme Inhibition

Studies have also highlighted the potential of this compound as an enzyme inhibitor. It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .

Case Studies

- Anticancer Studies : In a study assessing various oxadiazole derivatives, several compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil against MCF-7 cells. The most potent compounds displayed IC50 values in the range of 0.5 to 5 µM .

- Antimicrobial Screening : A series of synthesized derivatives showed varying degrees of antibacterial activity. Compounds were tested against multiple strains with results indicating effective inhibition at concentrations as low as 10 µg/mL for certain derivatives .

Q & A

Q. (Advanced)

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, highlights oxadiazole-containing inhibitors bound to TrkA kinase, providing a template for docking studies.

- QSAR modeling : Correlate structural features (e.g., cyclobutyl substituent size, piperidine substitution pattern) with activity data from analogs ( and ).

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity or stability. Validate models against experimental data from crystallography or spectroscopy .

How should researchers address contradictions in biological activity data across studies?

(Advanced)

Discrepancies may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC () and quantify impurities (e.g., unreacted cyclobutyl precursors).

- Assay variability : Standardize in vitro protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., ’s anti-5-HT1B activity benchmarks).

- Structural analogs : Compare activity trends with derivatives (e.g., 4-fluorophenyl or benzofuran-substituted oxadiazoles in and ). Use statistical tools (e.g., ANOVA) to identify significant differences .

What strategies optimize solubility and stability for in vivo studies?

Q. (Advanced)

- Salt formation : Hydrochloride salts () improve aqueous solubility. Test counterion effects (e.g., acetate vs. chloride).

- Prodrug design : Modify the piperidine nitrogen with ester or carbamate groups for enhanced bioavailability (analogous to ’s acetylated derivatives).

- Formulation : Use co-solvents (e.g., DMSO/PEG300 mixtures, as in ) or liposomal encapsulation. Stability studies under varying pH and temperature conditions are critical .

What safety protocols are essential for handling this compound?

Q. (Basic)

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection ( and ).

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard in ).

- Storage : Keep in airtight containers at -20°C for long-term stability ().

- Waste disposal : Follow institutional guidelines for halogenated/organic waste (P501 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.